(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride
CAS No.: 103614-40-0
Cat. No.: VC21538966
Molecular Formula: C8H18ClNO2
Molecular Weight: 195.69 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 103614-40-0 |
---|---|
Molecular Formula | C8H18ClNO2 |
Molecular Weight | 195.69 g/mol |
IUPAC Name | tert-butyl (2S)-2-(methylamino)propanoate;hydrochloride |
Standard InChI | InChI=1S/C8H17NO2.ClH/c1-6(9-5)7(10)11-8(2,3)4;/h6,9H,1-5H3;1H/t6-;/m0./s1 |
Standard InChI Key | PFFJYAVJRFRTKL-RGMNGODLSA-N |
Isomeric SMILES | C[C@@H](C(=O)OC(C)(C)C)NC.Cl |
SMILES | CC(C(=O)OC(C)(C)C)NC.Cl |
Canonical SMILES | CC(C(=O)OC(C)(C)C)NC.Cl |
Chemical Properties and Structure
(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride is classified as an amino acid derivative with distinct chemical characteristics that contribute to its utility in various research and pharmaceutical applications. The compound features a tert-butyl ester group and a methylamino substituent on the propanoate backbone, providing it with specific reactivity profiles and functional properties.
Physical and Chemical Characteristics
The compound possesses well-defined physical and chemical properties that are summarized in the table below:
Property | Value |
---|---|
CAS Number | 103614-40-0 |
Molecular Formula | C8H18ClNO2 |
Molecular Weight | 195.69 g/mol |
European Community (EC) Number | 969-614-2 |
Physical Appearance | White Powder |
The stereochemistry of the compound is specifically designated as (S), indicating its absolute configuration at the chiral center. This stereochemical specificity is crucial for its biological activity and applications in chiral synthesis .
Structural Features
The structure of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride includes several key functional groups that determine its chemical behavior:
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A tert-butyl ester group that serves as a protecting group for the carboxyl functionality
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A secondary amine (methylamino group) that provides sites for further functionalization
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A chiral center at the α-carbon position that confers specific spatial orientation
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A hydrochloride salt form that enhances stability and solubility in various solvents
This unique combination of structural elements makes the compound particularly valuable in peptide synthesis and pharmaceutical development, where stereochemical purity and functional group manipulation are essential.
Synonyms and Nomenclature
The compound is known by several names in scientific literature and commercial catalogs, reflecting its wide use across different research domains and applications.
Common Synonyms
Synonym |
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N-Methyl-L-alanine tert-butyl ester hydrochloride |
N-Me-Ala-OtBu HCl |
N-Me-Ala-OtBu hydrochloride |
(S)-tert-Butyl 2-(Methylamino)propanoate HCl |
H-MeAla-OtBu.HCl |
tert-Butyl methyl-L-alaninate hydrochloride |
(S)-N-methyl-alanine t-butyl ester hydrochloride |
These various nomenclatures reflect the compound's relationship to the amino acid alanine and highlight its key structural features, including the N-methylation and tert-butyl ester protection . The diversity of names underscores its interdisciplinary relevance and widespread use in different scientific fields.
Applications in Research and Industry
(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride has found extensive applications across multiple scientific and industrial domains, owing to its unique structural features and chemical properties.
Peptide Synthesis
The compound serves as a crucial building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its specific contributions include:
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The tert-butoxy group functions as a protective element for the carboxyl group during peptide bond formation, preventing undesired side reactions or coupling at the carboxyl site during peptide chain assembly .
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The N-methyl group significantly influences peptide structure, stability, and biological activity by introducing conformational constraints .
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N-methylation reduces rotation around the peptide bond, which helps stabilize specific secondary structures such as alpha-helices or beta-turns in the final peptide products .
These properties make the compound indispensable in designing peptides with specific structural requirements and enhanced stability profiles.
Pharmaceutical Development
In pharmaceutical research and development, the compound plays several critical roles:
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It serves as an intermediate in the synthesis of various pharmaceutical agents, contributing to the development of novel therapeutic compounds.
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The incorporation of the N-methylated alanine residue into peptide-based drugs enhances their pharmacokinetic properties, including improved bioavailability and extended half-life .
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The compound's stereochemical purity ensures the specificity of drug-target interactions, which is essential for therapeutic efficacy and reducing side effects.
These applications highlight the compound's significance in advancing pharmaceutical science and drug development strategies.
Biochemical Research
In biochemical studies, the compound is utilized to explore fundamental biological processes:
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It serves as a tool for investigating amino acid metabolism and protein interactions, helping researchers understand cellular processes at the molecular level .
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Its incorporation into peptides allows for the study of structure-activity relationships, providing insights into the functional importance of specific amino acid residues .
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The compound enables the development of probes for exploring enzyme mechanisms and receptor binding sites.
Analytical Chemistry
In analytical applications, the compound functions as:
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A standard in chromatographic techniques for the quantification of amino acids in various samples .
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A reference compound for method development and validation in pharmaceutical analysis .
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A tool for studying chiral separation techniques and developing new analytical methodologies .
Food Industry Applications
Although less common than its research applications, the compound has potential uses in the food industry:
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As a precursor for developing flavoring agents with specific taste profiles .
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In the formulation of nutritional supplements with enhanced stability and bioavailability .
Mechanism of Action and Biochemical Interactions
The biological activity of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride and its derivatives stems from specific molecular interactions within biological systems.
Molecular Interactions
The compound can interact with biological targets through:
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Enzymatic reactions where it functions as either a substrate or an inhibitor, influencing various biochemical pathways.
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Receptor binding interactions, particularly when incorporated into peptides with specific pharmacological activities.
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Signal transduction processes, where N-methylated peptides containing this building block can modulate cellular responses.
These interactions form the basis for the compound's utility in developing bioactive molecules with specific pharmacological profiles.
Conformational Effects
The N-methylation of the amino group introduces significant conformational constraints that:
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Restrict the flexibility of the peptide backbone, leading to enhanced stability of specific secondary structures .
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Reduce the hydrogen-bonding capability of the amide nitrogen, altering the peptide's interaction with water and biological receptors .
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Influence the cis-trans isomerization around the peptide bond, which can be crucial for biological recognition and activity .
These conformational effects make N-methylated peptides containing this building block valuable for specific applications where structural rigidity and metabolic stability are required.
Research Findings
Scientific investigations involving (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride have yielded significant findings across multiple research areas.
Antimicrobial Activity
Research on derivatives incorporating this compound has demonstrated:
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Promising antimicrobial activity, particularly against Staphylococcus aureus, suggesting potential applications in developing new antibacterial agents.
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Structure-activity relationships that identify key molecular features required for optimal antimicrobial efficacy.
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Mechanisms of action distinct from conventional antibiotics, potentially addressing issues of antimicrobial resistance.
These findings highlight the compound's relevance in addressing the growing global challenge of antibiotic resistance.
Neuropeptide Synthesis and Pain Modulation
Investigations into pain management applications have revealed:
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The compound's utility in synthesizing neuropeptides that effectively modulate pain perception.
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Significant efficacy of these neuropeptides in preclinical models, indicating potential therapeutic applications.
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Advantages of N-methylated peptides in terms of stability, blood-brain barrier penetration, and duration of action compared to their non-methylated counterparts .
This research direction represents a promising avenue for developing novel pain management strategies with improved efficacy and reduced side effects.
Enhanced Peptide Stability
Studies focusing on peptide stability have demonstrated that incorporating N-methylated amino acids like this compound results in:
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Increased resistance to enzymatic degradation, making peptides more stable in biological environments .
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Enhanced lipophilicity, facilitating the crossing of biological membranes and improving bioavailability .
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Extended half-life in vivo, which is crucial for developing peptide-based therapeutics with practical clinical applications .
These findings have significant implications for designing peptide drugs with improved pharmacokinetic profiles and extended duration of action.
Hazard Statement | Classification | Description |
---|---|---|
H302 | Acute Toxicity, Category 4 | Harmful if swallowed |
H315 | Skin Irritation, Category 2 | Causes skin irritation |
H319 | Eye Irritation, Category 2A | Causes serious eye irritation |
H335 | STOT SE, Category 3 | May cause respiratory irritation |
These classifications indicate that proper handling procedures should be followed to minimize risk .
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